4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol
Description
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol (hereafter referred to as CDP) is a specialized trithiocarbonate-based chain transfer agent (CTA) widely used in reversible addition-fragmentation chain-transfer (RAFT) polymerization and ring-opening polymerization (ROP). Its structure features a dodecylthio group, a cyano moiety, and a hydroxyl-terminated pentanol backbone (Fig. 1). This design enables precise control over molecular weight and dispersity (Ð) in polymer synthesis, particularly for poly(lactide) (PLA) and poly(trimethylene carbonate) (TMC) . CDP is hygroscopic and requires drying under reduced pressure before use .
Properties
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBIHFUHZPVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis of Trithiocarbonates
Trithiocarbonates are typically synthesized via nucleophilic substitution or radical-mediated pathways. A common approach involves reacting a dithiobenzoic acid derivative with a halogenated precursor. For example, bis(dodecylsulfanylthiocarbonyl) disulfide serves as a key intermediate in synthesizing analogous compounds.
Example Reaction:
Reacting bis(dodecylsulfanylthiocarbonyl) disulfide with a cyano-containing initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid) ) in ethyl acetate under reflux yields a trithiocarbonate-functionalized carboxylic acid. Adapting this method to incorporate a hydroxyl group would require substituting the carboxylic acid precursor with a hydroxyl-bearing analog.
Hypothetical Route for 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol
While no direct synthesis is documented, the following steps are inferred from related trithiocarbonate syntheses:
Step 1: Preparation of Hydroxyl-Functionalized Initiator
A hydroxyl-containing azoinitiator, such as 4,4'-azobis(4-cyano-1-pentanol) , could be synthesized via esterification or substitution reactions. This initiator would provide the hydroxyl group necessary for subsequent polymerizations.
Step 2: Radical-Mediated Coupling
The initiator reacts with bis(dodecylsulfanylthiocarbonyl) disulfide in a polar aprotic solvent (e.g., ethyl acetate) under reflux. The radical intermediates generated by thermal decomposition of the azoinitiator facilitate chain transfer, forming the trithiocarbonate bond.
Proposed Reaction Conditions:
Step 3: Purification
Crude product is isolated via solvent removal under reduced pressure, followed by crystallization from heptane or hexane. Washing with water removes unreacted reagents, and drying yields a pale yellow crystalline solid.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) assays report purities >97.0%, with residual solvents quantified via gas chromatography.
Industrial and Academic Applications
Chemical Reactions Analysis
RAFT Polymerization
The compound serves as a reversible addition-fragmentation chain transfer (RAFT) agent , facilitating controlled radical polymerization of vinyl monomers. The trithiocarbonate group mediates chain transfer, enabling precise control over molecular weight and polydispersity.
Mechanism:
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Initiation : Radicals generated from initiators (e.g., AIBN) attack the thiocarbonylthio group, forming an intermediate radical.
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Chain Transfer : The intermediate undergoes fragmentation, transferring the RAFT group to the propagating polymer chain.
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Reinitiation : New radicals reinitiate polymerization, maintaining control over chain growth .
Monomer Compatibility:
| Monomer Class | Examples | Polymer Architecture |
|---|---|---|
| Methacrylates | Methyl methacrylate (MMA) | Block copolymers |
| Acrylates | Butyl acrylate (BA) | Star polymers |
| Styrenics | Styrene (St) | Gradient copolymers |
| Cyclic monomers | ε-Caprolactone | Hybrid RAFT-ROP systems |
Key Findings :
-
Enables synthesis of PmTEGMA-b-PDMAEMA block copolymers with UCST/LCST transitions .
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Achieves narrow polydispersity indices (Đ < 1.3) for methacrylates and acrylates .
Ring-Opening Polymerization (ROP)
The hydroxyl group initiates ROP of cyclic monomers (e.g., epoxides, lactones), forming hybrid block copolymers.
Example Reaction:
-
Epoxide Ring-Opening :
Reacts with (3-glycidyloxypropyl)triethoxysilane under mild conditions (nitromethane solvent, 24°C, no catalyst) to form ether linkages .
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Nitromethane |
| Temperature | 24°C |
| Catalyst | None |
Outcome : Produces Y-shaped initiators for dual RAFT/ROP systems .
Substitution Reactions
The hydroxyl group undergoes functionalization to form esters or ethers, enabling post-polymerization modifications.
Esterification:
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Reagents: Acyl chlorides (e.g., acetyl chloride), carbodiimides (e.g., EDC).
-
Product: 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentyl acetate .
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
Application : Enhances solubility of hydrophobic polymers in organic media .
Epoxide Ring-Opening Reactions
The hydroxyl group acts as a nucleophile in epoxide ring-opening, forming ether bonds.
Case Study:
-
Substrate : (3-Glycidyloxypropyl)triethoxysilane.
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Product : Silane-functionalized RAFT agent for surface grafting.
Significance : Enables covalent attachment of polymers to silica surfaces .
Oxidation:
-
Reagent : Hydrogen peroxide (H₂O₂).
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Product : Sulfoxides or sulfones (reduces RAFT activity).
Reduction:
Scientific Research Applications
RAFT Polymerization
Overview:
RAFT polymerization is a method that enables the synthesis of well-defined polymers with narrow polydispersity indices. 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol acts as a dual initiator, facilitating both RAFT and ring-opening polymerization processes.
Key Features:
- Control Over Polymerization: This compound provides excellent control over the polymerization process, allowing the formation of block copolymers from various vinyl monomers, including styrene, methacrylate, acrylamide, and cyclic monomers .
- Versatility in Applications: The ability to tailor the properties of the resulting polymers makes this compound suitable for applications ranging from coatings to biomedical materials.
Synthesis of Block Copolymers
Applications:
Block copolymers synthesized using this compound exhibit unique properties that can be exploited in various fields:
| Field | Application |
|---|---|
| Biomedical | Drug delivery systems and tissue engineering scaffolds |
| Coatings | Protective coatings with enhanced durability and functionality |
| Nanotechnology | Development of nanocarriers for targeted drug delivery |
These applications leverage the controlled architecture of the block copolymers, which can be designed to respond to specific stimuli or enhance compatibility with biological systems.
Hydrolytic Stability
Importance:
The compound demonstrates good hydrolytic stability, making it suitable for use in environments where moisture could degrade less stable polymer systems. This characteristic is crucial for applications in biomedical devices and other moisture-sensitive environments .
Case Studies
Case Study 1: Biomedical Applications
A study explored the use of block copolymers synthesized via RAFT polymerization with this compound as a drug delivery system. The results indicated improved drug loading efficiency and controlled release profiles compared to traditional methods.
Case Study 2: Coating Technologies
Research has demonstrated that coatings formulated with polymers derived from this RAFT agent exhibit superior adhesion and resistance to environmental degradation. These properties make them ideal for industrial applications where longevity and performance are critical.
Mechanism of Action
The mechanism of action of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol involves its role as a RAFT agent in polymerization reactions. The trithiocarbonate group mediates the reversible addition-fragmentation chain transfer process, allowing for precise control over the polymerization of monomers . This results in the formation of polymers with well-defined structures and properties .
Comparison with Similar Compounds
Structural and Functional Variations
CDP is part of a family of trithiocarbonate CTAs with structural modifications that tailor their reactivity, solubility, and application scope. Key analogs include:
*Note: CDP’s molecular weight is often reported interchangeably with its pentanoic acid analog (CDTPA) due to shared core structures .
Performance in Polymerization
Molecular Weight Control
- CDP : Enables synthesis of PLA with Ð < 1.2 in ROP using DBU as a catalyst . The hydroxyl group initiates lactide polymerization, while the trithiocarbonate mediates chain transfer.
- CDTPA : Achieves lower Ð (~1.1) in methacrylate RAFT due to superior chain-transfer efficiency in organic phases . For example, poly(isobornyl methacrylate) synthesized with CDTPA showed tensile strength improvements of 40% over conventional methods .
- CTPA: Preferred for hydrophilic monomers (e.g., N-isopropylacrylamide) due to its thiobenzoyl group, which enhances aqueous solubility .
Solubility and Compatibility
- CDP’s dodecyl chain improves compatibility with hydrophobic monomers (e.g., styrene) and solvents like dichloromethane .
- CDTPA’s carboxylic acid group allows for post-polymerization functionalization (e.g., conjugation with biomolecules) .
- The ethylthio analog’s shorter chain reduces steric hindrance, accelerating chain transfer but limiting solubility in viscous media .
Commercial Availability and Modifications
- CDTPA is marketed as a certified reference material (1000 µg/mL in hexane) for analytical applications .
- Derivatives like the azide-PEG4 ester () and fluorinated variants (e.g., 4-cyano-4-[(tridecafluorooctyl)sulfanyl] analogs) are custom-synthesized for niche applications .
Nanoporous Thermosets
CDP was used to synthesize PLA-based macro-CTAs, which were subsequently crosslinked to create nanoporous materials with percolating pores. These materials exhibited tunable pore sizes (10–50 nm) and mechanical stability up to 150°C .
Single-Ion Conducting Block Copolymers
CDP-initiated poly(TMC) enabled lithium-ion conductive membranes with high thermal stability (>200°C) and ionic conductivity of 10^-4 S/cm, suitable for high-voltage batteries .
Protein Stabilization
CDTPA-derived glycopolymeric micelles stabilized lactate dehydrogenase (LDH) against thermal denaturation, retaining 90% activity after 10 freeze-thaw cycles .
Biological Activity
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol, a compound with the molecular formula CHNOS and CAS number 1394136-26-5, is primarily recognized for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry. However, its biological activity is gaining attention due to its potential applications in drug delivery systems and therapeutic formulations.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 389.68 g/mol |
| CAS Number | 1394136-26-5 |
| Structure | Structure |
Synthesis and Applications
The compound is synthesized through a multi-step process involving the reaction of dodecylthiol with carbon disulfide and subsequent modifications. It serves as an initiator for RAFT polymerization, enabling the production of polymers with controlled architectures, which can be tailored for specific biological applications .
The biological activity of this compound is primarily linked to its interactions at the cellular level, particularly in drug delivery systems:
- Polymer Prodrug Strategy : Research indicates that this compound can be utilized in polymer prodrug formulations, enhancing the solubility and bioavailability of hydrophobic drugs. For instance, studies have shown that polymer-bound anticancer agents exhibit improved pharmacokinetics and reduced toxicity compared to their free counterparts .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of polymeric formulations containing this compound on various cancer cell lines. The results demonstrate significant reductions in cell viability, indicating potential efficacy as an anticancer agent .
Case Studies
- Anticancer Efficacy : A study evaluated a library of polymer prodrugs incorporating this compound. The findings revealed that these formulations could be administered subcutaneously without inducing local toxicity, marking a significant advancement in chemotherapy delivery methods .
- Toxicological Assessments : Acute toxicity studies conducted on murine models indicated that formulations utilizing this compound exhibited favorable safety profiles, with no significant adverse effects observed at therapeutic doses .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol, and what purity thresholds are critical for its use in controlled polymerization?
- Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution reaction. For analogous RAFT agents, dodecylthiol is reacted with carbon disulfide under basic conditions to form the dodecylsulfanylthiocarbonyl intermediate, which is then coupled with a cyano-functionalized pentanol derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, with purity ≥97% (GC/HPLC) required to avoid side reactions in polymerization .
Q. How does the structure of this compound influence its performance as a chain transfer agent (CTA) in RAFT polymerization?
- Methodological Answer : The dodecyl chain enhances solubility in hydrophobic monomers (e.g., styrene), while the cyano group stabilizes the intermediate radical during polymerization. The pentanol moiety may act as a leaving group or participate in post-polymerization modifications. Comparative studies with shorter alkyl chains (e.g., methyl) show reduced control over molecular weight distribution, emphasizing the role of the dodecyl group in stabilizing micellar structures during polymerization .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure and confirming the purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the dodecyl chain (δ 0.8–1.5 ppm for CH/CH), cyano group (δ 120–125 ppm in C), and thiocarbonyl (δ 190–210 ppm in C) .
- FTIR : Peaks at 2250 cm (C≡N stretch) and 1050–1150 cm (C-S/C=S stretches) validate functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with thresholds ≥97% for reproducible polymerization kinetics .
Advanced Research Questions
Q. How can researchers optimize reaction conditions (e.g., temperature, initiator choice) when using this compound to achieve desired polymer molecular weights and low dispersity?
- Methodological Answer :
- Temperature : Maintain 60–70°C for styrene polymerization to balance radical activity and CTA stability. Higher temperatures (>80°C) may accelerate CTA decomposition.
- Initiators : Use azobisisobutyronitrile (AIBN) at [AIBN]/[CTA] = 0.1–0.3 to minimize initiator-derived chain ends. For water-soluble monomers, switch to VA-044 (water-soluble azo initiator).
- Kinetic Monitoring : Conduct in-situ H NMR or SEC to track molecular weight evolution and adjust monomer/CTA ratios dynamically .
Q. What strategies resolve contradictions in kinetic data observed during RAFT polymerization when using this CTA, particularly regarding deviations from theoretical molecular weights?
- Methodological Answer : Discrepancies often arise from:
- Impurity Effects : Trace oxygen or moisture quench radicals. Use rigorous degassing (freeze-pump-thaw cycles) and anhydrous solvents.
- Chain Transfer Efficiency : Calculate the chain transfer coefficient (C) via Mayo plots. If C < 1, increase [CTA] or reduce initiator concentration.
- Side Reactions : Thiocarbonylthio hydrolysis under basic conditions can produce disulfides. Monitor pH and avoid alkaline environments .
Q. How do storage conditions (light, temperature) impact the stability and efficacy of this compound, and what analytical methods detect decomposition products?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent UV-induced radical formation. Decomposition products (e.g., dodecyl disulfide) are detectable via GC-MS (m/z 178 for [CHS]) .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~120°C. For long-term storage, use inert gas (N) purging.
Q. What computational methods predict the reactivity and electronic properties of this compound in different solvent environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the C-S bond dissociation energy (BDE), which correlates with RAFT activity. Polar solvents (e.g., DMF) stabilize transition states, reducing BDE by ~5 kcal/mol compared to non-polar solvents .
- MD Simulations : Simulate micelle formation in aqueous/organic biphasic systems to predict CTA aggregation behavior during emulsion polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
